molecular formula C16H21NO6 B1679267 Remetinostat CAS No. 946150-57-8

Remetinostat

Katalognummer: B1679267
CAS-Nummer: 946150-57-8
Molekulargewicht: 323.34 g/mol
InChI-Schlüssel: XDZAHHULFQIBFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Remetinostat ist ein topischer Histondeacetylase (HDAC)-Inhibitor, der hauptsächlich zur Behandlung von Hautkrebs, einschließlich Basalzellkarzinom und kutanem T-Zell-Lymphom, eingesetzt wird . Es ist so konzipiert, dass es direkt auf die Haut aufgetragen wird, wo es seine Wirkung lokal entfaltet und systemische Nebenwirkungen minimiert .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und die abschließende Kupplungsreaktion. Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass this compound als 1%iges Gel zur topischen Anwendung formuliert wird .

Vorbereitungsmethoden

The synthesis of remetinostat involves several steps, including the preparation of key intermediates and the final coupling reaction. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is formulated as a 1% gel for topical application .

Analyse Chemischer Reaktionen

Remetinostat als HDAC-Inhibitor interagiert in erster Linie mit Histonproteinen, indem es deren Deacetylierung hemmt. Diese Hemmung führt zu einer erhöhten Acetylierung von Histonen, was die Genexpression beeinflusst. Die Verbindung unterliegt unter normalen physiologischen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

Cutaneous T-Cell Lymphoma (CTCL)

  • Indication : Early-stage mycosis fungoides (MF) type CTCL.
  • Clinical Trials : A Phase II study demonstrated that a 1% remetinostat gel applied twice daily significantly reduced skin lesions and itching in patients with early-stage MF-CTCL. The study reported a 40% overall response rate among patients receiving the highest dose .
  • Results :
    • Efficacy : Reduction in itching severity was observed in 80% of patients.
    • Tolerability : No systemic adverse effects were noted, suggesting a favorable safety profile .

Basal Cell Carcinoma (BCC)

  • Indication : Various subtypes of BCC, including nodular and superficial.
  • Clinical Trials : Results from a Phase II trial indicated that this compound is effective in reducing tumor burden in BCC patients. The study involved 25 patients with a total of 33 tumors treated with a 1% gel applied three times daily for six weeks .
  • Results :
    • Overall Response Rate : 69.7%, with complete responses observed in 54.8% of tumors.
    • Specific Efficacy by Subtype :
      • Superficial BCC: 100% response rate.
      • Nodular BCC: 68.2% response rate.
      • Infiltrative BCC: 66.7% response rate.
      • Micronodular BCC: No responses observed .
  • Tolerability : The treatment was well-tolerated, with the most common side effect being localized eczema-like reactions .

Squamous Cell Carcinoma (SCC)

  • Indication : Cutaneous squamous cell carcinoma.
  • Clinical Trials : An investigator-initiated Phase II trial evaluated the effects of this compound on biopsy-proven SCC tumors. Although detailed results are pending publication, initial findings suggest potential efficacy similar to that observed in CTCL and BCC .

Summary of Clinical Findings

ApplicationIndicationOverall Response RateComplete Response RateNotable Side Effects
Cutaneous T-Cell LymphomaEarly-stage MF CTCL40%N/ANone reported
Basal Cell CarcinomaVarious subtypes69.7%54.8%Localized eczema-like reactions
Squamous Cell CarcinomaBiopsy-proven SCCPending publicationPending publicationPending publication

Discussion

The promising results from clinical trials suggest that this compound could serve as an effective alternative to traditional surgical approaches for treating skin cancers, particularly for patients who may not tolerate surgery well or have multiple lesions. Its localized action minimizes systemic risks, making it an attractive option for outpatient management of skin malignancies.

Biologische Aktivität

Remetinostat, a topical histone deacetylase (HDAC) inhibitor, has garnered attention for its promising biological activity in treating skin cancers, particularly basal cell carcinoma (BCC) and cutaneous squamous cell carcinoma (cSCC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and detailed findings from recent studies.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the acetylation and deacetylation of histones. By inhibiting HDACs, this compound enhances histone acetylation, thereby promoting a more open chromatin structure conducive to gene transcription. This mechanism is particularly relevant in the context of BCC and cSCC, where aberrant signaling pathways such as the Hedgehog (HH) pathway are implicated in tumorigenesis. Specifically, this compound may inhibit HH signaling by preventing the deacetylation of GLI1, a transcription factor activated in BCC .

Phase 2 Clinical Trials

A pivotal phase 2 trial evaluated the efficacy and safety of 1% this compound gel applied topically three times daily for six weeks in patients with BCC. The study included 30 participants with at least one BCC lesion measuring 5 mm or greater. The results were promising:

  • Overall Response Rate (ORR) : 69.7% (90% CI: 54%-82.5%), defined as a decrease in tumor diameter of at least 30% from baseline to week 8.
  • Complete Response Rate : 54.8% of tumors showed complete resolution upon pathological examination.
  • Adverse Events : No systemic adverse events were reported; the most common local reaction was an eczema-like skin reaction at the application site .

The breakdown of responses among various BCC subtypes was as follows:

BCC SubtypeComplete ResponsePartial ResponseTotal Response
Superficial BCC51100%
Nodular BCC10568.2%
Infiltrative BCC2166.7%
Micronodular BCC000%

This data underscores the potential of this compound as a viable alternative to surgical interventions for patients with BCC .

Safety Profile

The safety profile of this compound has been extensively evaluated across multiple studies. In trials involving over 100 subjects, no systemic adverse events were reported, indicating minimal systemic exposure due to its localized action and short half-life . The most frequently observed adverse event was localized skin irritation or eczema-like reactions at the site of application. These findings suggest that this compound is well-tolerated among patients with minimal risk compared to traditional therapies .

Case Studies

In addition to clinical trials, case studies have further illustrated the efficacy of this compound in treating skin cancers. For instance, a series involving four participants with biopsy-proven cSCC demonstrated a complete response rate of 100%, reinforcing the therapeutic potential of this HDAC inhibitor in various cutaneous malignancies .

Eigenschaften

IUPAC Name

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAHHULFQIBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647779
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946150-57-8
Record name Remetinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 946150-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remetinostat
Reactant of Route 2
Reactant of Route 2
Remetinostat
Reactant of Route 3
Reactant of Route 3
Remetinostat
Reactant of Route 4
Reactant of Route 4
Remetinostat
Reactant of Route 5
Reactant of Route 5
Remetinostat
Reactant of Route 6
Remetinostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.